molecular formula C14H9BrClNO3 B527145 2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid

2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid

Cat. No. B527145
M. Wt: 354.58 g/mol
InChI Key: ZBKRINIUKHJMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endosidin8.1 is a novel modulator of the PIN1 accumulation, selectively modifying PIN1 basal plasma membrane targeting in Arabidopsis with minimal effects on apical plasma membrane proteins.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid is involved in the synthesis of various organic compounds. For instance, similar benzoic acid derivatives are used in creating benzothiazepines, with studies showing their structural assignments through microanalyses and spectral studies (Upreti, Pant, Dandia, & Pant, 1996).
  • It also plays a role in the photodecomposition of chlorobenzoic acids, where ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen (Crosby & Leitis, 1969).

Biological Applications and Detoxification

  • In biological contexts, similar compounds like 4-bromobenzoic acid and 4-chlorobenzoic acid are metabolized by fungi like Penicillium brasilianum for detoxification purposes (Fill et al., 2018).

Supramolecular Chemistry and Crystallography

  • The compound is significant in supramolecular chemistry, where it contributes to the formation of organic acid-base salts and their crystal structures, as evidenced by studies on similar benzoic acid derivatives (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Spectroscopic and Thermal Analysis

  • These compounds are also vital in spectroscopic and thermal analyses. For instance, the complexes of similar compounds like Sm(III) and Tb(III) with 2-aminobenzoic acid and 2-amino-5-chlorobenzoic acid have been synthesized and characterized (Essawy, Afifi, Moustafa, & El‐Medani, 2014).

Metalation and Organic Synthesis

  • The compound plays a role in metalation reactions. For example, 3-chlorobenzoic acids are used in forming lithium 3-chloro/bromo-2-lithiobenzoates, important in organic synthesis (Gohier & Mortier, 2003).

Thermodynamic Properties

  • The thermodynamic properties of similar halobenzoic acids have been evaluated, emphasizing the importance of these compounds in understanding thermodynamic consistency and computational chemistry methods (Chirico et al., 2017).

Polymer Synthesis

  • Similar benzoic acid derivatives are used in the synthesis of polymers, such as polyaniline doped with benzoic acid and its derivatives, contributing to advancements in polymer technologies (Amarnath & Palaniappan, 2005).

Quantum Chemical Calculations

  • Quantum chemical calculations of similar compounds, like 2-hydroxyethylammonium salts of para-substituted benzoic acids, are essential in understanding molecular interactions and crystallography (Crisan et al., 2013).

properties

Product Name

2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid

Molecular Formula

C14H9BrClNO3

Molecular Weight

354.58 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]-5-chlorobenzoic acid

InChI

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

ZBKRINIUKHJMPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Endosidin8.1;  Endosidin-8.1;  Endosidin 8.1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.